2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide
Overview
Description
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide is a complex organic compound with a molecular formula of C16H20N2O4S2. It is known for its unique chemical structure, which includes a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-trimethylbenzene: A simpler aromatic hydrocarbon with similar structural features but lacking the sulfonamide group.
2,4,6-trimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide: A closely related compound with slight variations in the positioning of functional groups.
2,4,6-trimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Another derivative with different substituents on the benzene ring.
Uniqueness
The uniqueness of 2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide lies in its combination of the sulfonamide group with the trimethylbenzene core. This structure imparts specific chemical and biological properties that are not observed in simpler or differently substituted analogs .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-8-12(2)16(13(3)9-11)24(21,22)18-10-14-4-6-15(7-5-14)23(17,19)20/h4-9,18H,10H2,1-3H3,(H2,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUKOLKGLWMPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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